Sedoheptulose, 7-phosphate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

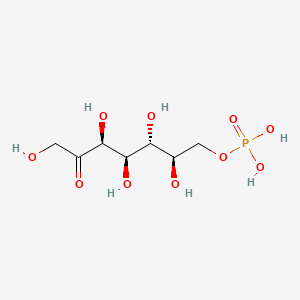

[(2R,3R,4R,5S)-2,3,4,5,7-pentahydroxy-6-oxoheptyl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15O10P/c8-1-3(9)5(11)7(13)6(12)4(10)2-17-18(14,15)16/h4-8,10-13H,1-2H2,(H2,14,15,16)/t4-,5-,6-,7+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTUMPKOJBQPKX-GBNDHIKLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)CO)O)O)O)O)OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O)OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15O10P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2646-35-7 |

Source

|

| Record name | Sedoheptulose, 7-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2646-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sedoheptulose 7-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002646357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Discovery and Enduring Significance of Sedoheptulose 7-Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sedoheptulose (B1238255) 7-phosphate (S7P) is a crucial intermediate in central carbon metabolism, playing a pivotal role in the pentose (B10789219) phosphate (B84403) pathway (PPP) and the Calvin-Benson cycle. Its discovery was a landmark achievement in understanding the fundamental principles of photosynthesis and carbohydrate metabolism. This technical guide provides an in-depth exploration of the history of S7P's discovery, detailing the pioneering experimental work that led to its identification. Furthermore, it presents a comprehensive overview of modern analytical techniques for its quantification, summarizes key quantitative data, and outlines the kinetics of the enzymes that govern its metabolic fate. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, metabolic engineering, and drug development, offering insights into the enduring importance of this seven-carbon sugar phosphate.

A Historical Perspective: The Discovery of Sedoheptulose 7-Phosphate

The discovery of sedoheptulose 7-phosphate is intrinsically linked to the elucidation of the path of carbon in photosynthesis by Melvin Calvin, Andrew Benson, and their colleagues at the University of California, Berkeley, a body of work for which Calvin was awarded the Nobel Prize in Chemistry in 1961.[1] Their groundbreaking research in the late 1940s and early 1950s utilized the then-novel technique of radiolabeling with carbon-14 (B1195169) (¹⁴CO₂) to trace the incorporation of carbon into various intermediates in green algae, primarily Chlorella.

A pivotal technique employed in these studies was two-dimensional paper chromatography coupled with autoradiography.[2][3][4] This method allowed for the separation and visualization of the minute quantities of radioactive compounds produced during short periods of photosynthesis.[1][2] By exposing the algae to ¹⁴CO₂ for progressively shorter times, the researchers could identify the earliest stable products of carbon fixation.

One of the key early observations was the appearance of a radioactive seven-carbon sugar phosphate, which was identified as a sedoheptulose monophosphate.[3] This was a significant finding as it preceded the labeling of hexoses, suggesting its role as a key intermediate in the pathway.[3] The identification of sedoheptulose phosphate, along with ribulose bisphosphate, was a critical step that helped to unravel the complex cyclic nature of the photosynthetic carbon reduction cycle, now known as the Calvin-Benson cycle.[3][5]

Metabolic Significance: A Central Hub in Carbon Metabolism

Sedoheptulose 7-phosphate occupies a central position in two fundamental metabolic pathways: the pentose phosphate pathway and the Calvin-Benson cycle.

The Pentose Phosphate Pathway (PPP)

In the non-oxidative phase of the PPP, S7P is a key intermediate that links five-carbon sugars with the glycolytic pathway. It is formed from ribose 5-phosphate and xylulose 5-phosphate in a reaction catalyzed by the enzyme transketolase.[6] Subsequently, S7P and glyceraldehyde 3-phosphate are converted by transaldolase into erythrose 4-phosphate and fructose (B13574) 6-phosphate.[7] This reversible series of reactions allows for the interconversion of sugar phosphates with different carbon chain lengths, providing precursors for nucleotide biosynthesis (ribose 5-phosphate) and aromatic amino acid synthesis (erythrose 4-phosphate).

The Calvin-Benson Cycle

In photosynthetic organisms, S7P is an essential component of the regenerative phase of the Calvin-Benson cycle.[8] Here, it is formed from the condensation of dihydroxyacetone phosphate and erythrose 4-phosphate, a reaction catalyzed by aldolase, to yield sedoheptulose 1,7-bisphosphate. This is then dephosphorylated by sedoheptulose-1,7-bisphosphatase to produce S7P.[8] S7P then reacts with glyceraldehyde 3-phosphate in a transketolase-catalyzed reaction to regenerate ribulose 5-phosphate, the acceptor molecule for CO₂ fixation.

Quantitative Analysis of Sedoheptulose 7-Phosphate

Accurate quantification of S7P is crucial for studying metabolic flux and understanding cellular physiology. Several methods have been developed for this purpose, ranging from classical enzymatic assays to modern mass spectrometry-based techniques.

| Organism/Cell Type | Condition | S7P Concentration | Reference |

| Escherichia coli (WT) | Steady-state | ~0.1 mM | [9] |

| Escherichia coli (ΔtktAB Δzwf, overexpressing PKT) | Steady-state | ~3 mM | [9] |

| Human Fibroblasts (Transaldolase-deficient) | - | 7.43 and 26.46 µmol/mg protein | [10][11] |

| Human Lymphoblasts (Transaldolase-deficient) | - | 16.03 µmol/mg protein | [10][11] |

| Human Bloodspots (Transaldolase-deficient) | - | 5.19 and 5.43 µmol/L | [10][11] |

Experimental Protocols

Two-Dimensional Paper Chromatography for Sugar Phosphate Separation (Historic Method)

This method, adapted from the pioneering work of Calvin and Benson, is primarily of historical and educational value.

Principle: Separation of charged sugar phosphates based on their differential partitioning between a stationary aqueous phase on the paper and a mobile organic solvent phase. Two sequential chromatographic runs with different solvent systems in perpendicular directions enhance the resolution.

Protocol:

-

Sample Preparation: Prepare an aqueous extract of the cells or tissue containing the radiolabeled sugar phosphates.

-

Spotting: Apply a small, concentrated spot of the extract to the corner of a large sheet of Whatman No. 1 filter paper.

-

First Dimension Chromatography: Develop the chromatogram in a sealed tank using a solvent system such as phenol-water (100:40, w/v). Allow the solvent front to travel near the edge of the paper.

-

Drying: Remove the paper from the tank and dry it thoroughly in a fume hood.

-

Second Dimension Chromatography: Rotate the paper 90 degrees and develop it in a second solvent system, such as n-butanol-propionic acid-water (10:5:7, v/v/v).

-

Visualization: After drying, expose the paper to X-ray film (autoradiography) to visualize the positions of the radioactive compounds. The identity of the spots can be confirmed by co-chromatography with known standards.

Quantification of Sedoheptulose 7-Phosphate by LC-MS/MS

Principle: This highly sensitive and specific method utilizes liquid chromatography to separate S7P from other metabolites, followed by tandem mass spectrometry for its unambiguous identification and quantification.

Protocol:

-

Metabolite Extraction: Quench cellular metabolism rapidly (e.g., with cold methanol) and extract the intracellular metabolites.

-

Chromatographic Separation: Use a suitable HPLC or UHPLC column for separation. For phosphorylated sugars, hydrophilic interaction liquid chromatography (HILIC) or ion-pair reversed-phase chromatography is often employed.[12]

-

Mass Spectrometry Detection: Employ a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM). The specific precursor-to-product ion transition for S7P is monitored.

-

Quantification: Generate a standard curve using a pure S7P standard to quantify the concentration in the biological samples. The use of a stable isotope-labeled internal standard is recommended for improved accuracy.

Enzymatic Assay for Sedoheptulose 7-Phosphate

Principle: This assay relies on the conversion of S7P to other products through a series of coupled enzymatic reactions, leading to a measurable change in absorbance, typically of NADH.

Protocol:

-

Reaction Mixture: Prepare a reaction buffer containing triethanolamine, EDTA, and magnesium chloride.

-

Enzyme Cocktail: Add the coupling enzymes, which may include transaldolase, triosephosphate isomerase, and α-glycerophosphate dehydrogenase.

-

Initiation: Start the reaction by adding the sample containing S7P and an excess of NADH.

-

Measurement: Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD⁺.

-

Quantification: The amount of S7P in the sample is proportional to the total change in absorbance, which can be quantified using the molar extinction coefficient of NADH.

Key Enzymes and Their Kinetics

The metabolic flux through the pathways involving S7P is controlled by the kinetic properties of several key enzymes.

| Enzyme | Substrates | Products | Km | kcat | Reference |

| Transketolase | Xylulose 5-phosphate, Ribose 5-phosphate | Sedoheptulose 7-phosphate , Glyceraldehyde 3-phosphate | Xylulose 5-P: 0.5 mM (liver) | - | [13] |

| Sedoheptulose 7-phosphate , Glyceraldehyde 3-phosphate | Ribose 5-phosphate, Xylulose 5-phosphate | - | - | ||

| Transaldolase | Sedoheptulose 7-phosphate , Glyceraldehyde 3-phosphate | Erythrose 4-phosphate, Fructose 6-phosphate | Erythrose 4-P: 0.13-0.17 mM (liver/hepatoma) | - | [13] |

| Erythrose 4-phosphate, Fructose 6-phosphate | Sedoheptulose 7-phosphate , Glyceraldehyde 3-phosphate | Fructose 6-P: 0.30-0.35 mM (liver/hepatoma) | - | [13] | |

| Sedoheptulose-1,7-bisphosphatase | Sedoheptulose 1,7-bisphosphate | Sedoheptulose 7-phosphate , Pi | - | 1.62 x 10⁶ M⁻¹s⁻¹ (specificity constant) | [14] |

Signaling Pathways and Experimental Workflows

The Pentose Phosphate Pathway (Non-oxidative phase)

References

- 1. nobelprize.org [nobelprize.org]

- 2. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 3. esalq.usp.br [esalq.usp.br]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of the canonical Calvin-Benson cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transketolase - Wikipedia [en.wikipedia.org]

- 7. Transaldolase - Wikipedia [en.wikipedia.org]

- 8. The preparation and assay of sedoheptulose-7-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. shodexhplc.com [shodexhplc.com]

- 13. Behavior of transaldolase (EC 2.2.1.2) and transketolase (EC 2.2.1.1) Activities in normal, neoplastic, differentiating, and regenerating liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pH and kinetic studies of chloroplast sedoheptulose-1,7-bisphosphatase from spinach (Spinacia oleracea) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Sedoheptulose 7-Phosphate in the Pentose Phosphate Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Sedoheptulose (B1238255) 7-Phosphate (S7P), a critical intermediate in the non-oxidative branch of the Pentose (B10789219) Phosphate (B84403) Pathway (PPP). We will delve into its synthesis, metabolic fate, and regulatory significance, supported by quantitative data, detailed experimental protocols, and pathway visualizations. S7P stands at a crucial metabolic crossroads, linking carbohydrate metabolism with the biosynthesis of nucleotides, aromatic amino acids, and other vital compounds. Understanding its regulation and flux is paramount for research in metabolic diseases, cancer biology, and drug development.

Introduction to Sedoheptulose 7-Phosphate in the Pentose Phosphate Pathway

The Pentose Phosphate Pathway (PPP) is a fundamental metabolic pathway that operates in parallel with glycolysis.[1][2][3] It consists of two distinct phases: the oxidative phase, which generates NADPH and ribose-5-phosphate (B1218738), and the non-oxidative phase, which involves the interconversion of sugar phosphates.[1][2][3] Sedoheptulose 7-phosphate is a key seven-carbon ketose-phosphate that functions exclusively within the non-oxidative branch.[4][5] This phase is characterized by a series of reversible reactions catalyzed by the enzymes transketolase and transaldolase, which collectively rearrange carbon skeletons to produce intermediates that can either re-enter glycolysis or be used for anabolic processes.[2][6] S7P's bioavailability can act as a rheostat for carbon flux at the interface of glycolysis and the PPP, making it a molecule of significant interest.[7][8]

The Synthesis and Metabolic Fate of Sedoheptulose 7-Phosphate

S7P is synthesized and consumed primarily through the actions of transketolase and transaldolase, which facilitate the transfer of two- and three-carbon units, respectively.[6][9]

Synthesis of Sedoheptulose 7-Phosphate

The primary route of S7P synthesis in the PPP is catalyzed by transketolase . This enzyme, which requires thiamine (B1217682) diphosphate (B83284) (TPP) as a cofactor, transfers a two-carbon fragment from xylulose 5-phosphate (X5P) to ribose 5-phosphate (R5P).[5][6][10]

-

Reaction: Ribose 5-Phosphate (C5) + Xylulose 5-Phosphate (C5) ⇌ Sedoheptulose 7-Phosphate (C7) + Glyceraldehyde 3-Phosphate (C3)[6]

An alternative synthesis route involves the enzyme transaldolase , which transfers a three-carbon dihydroxyacetone moiety from fructose (B13574) 6-phosphate (F6P) to erythrose 4-phosphate (E4P). Additionally, a dedicated sedoheptulose kinase can phosphorylate free sedoheptulose to form S7P, indicating that free sedoheptulose can be an accessible carbon source in humans.[7][11]

Consumption of Sedoheptulose 7-Phosphate

S7P is subsequently metabolized in a reaction catalyzed by transaldolase . This enzyme transfers a three-carbon unit from S7P to glyceraldehyde 3-phosphate (G3P).[6][12]

-

Reaction: Sedoheptulose 7-Phosphate (C7) + Glyceraldehyde 3-Phosphate (C3) ⇌ Erythrose 4-Phosphate (C4) + Fructose 6-Phosphate (C6)[6][9]

This reaction is crucial as it generates erythrose 4-phosphate, a precursor for the synthesis of aromatic amino acids via the shikimate pathway, and fructose 6-phosphate, which can re-enter the glycolytic pathway.[4][13]

Caption: Non-oxidative Pentose Phosphate Pathway reactions involving Sedoheptulose 7-Phosphate.

Regulatory Significance and Anabolic Precursor Role

S7P is more than a mere intermediate; it is a critical hub connecting different metabolic pathways.

-

Link to Glycolysis: The non-oxidative PPP, through S7P, allows for the conversion of pentose phosphates back into glycolytic intermediates (F6P and G3P), enabling the cell to adapt metabolic flux based on its energetic and biosynthetic needs.[3][5][10]

-

Precursor for Aromatic Amino Acids: The S7P-consuming reaction catalyzed by transaldolase produces erythrose 4-phosphate (E4P). E4P, along with phosphoenolpyruvate, is a direct precursor for the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, and plants.[13]

-

Precursor for Natural Products: S7P is a common precursor for the heptose moieties of various important bacterial natural products, including the antitumor antibiotic septacidin (B1681074) and the anthelmintic agent hygromycin B.[14][15]

-

Role in Lipopolysaccharide (LPS) Synthesis: In Gram-negative bacteria, S7P is the substrate for sedoheptulose-7-phosphate isomerase (GmhA), the first committed step in the biosynthesis of ADP-L-glycero-β-D-manno-heptose, a core component of LPS.[16]

-

Secondary Metabolism: S7P also serves as a substrate for sedoheptulose 7-phosphate cyclases, enzymes involved in the biosynthesis of bioactive natural products like the antidiabetic drug acarbose (B1664774) and mycosporine-like amino acids (natural sunscreens).[13][17][18]

Caption: Sedoheptulose 7-Phosphate as a precursor for major biosynthetic pathways.

Quantitative Data

Quantitative analysis of PPP intermediates provides critical insight into the metabolic state of a cell. The following tables summarize available data on metabolite concentrations and enzyme kinetics related to S7P.

Table 1: Metabolite Concentrations

| Metabolite | Cell/Tissue Type | Condition | Concentration (mM) | Reference |

| Sedoheptulose 7-Phosphate | E. coli (WT) | Steady-state | ~ 0.1 | [19] |

| Sedoheptulose 7-Phosphate | E. coli (ΔtktAB Δzwf) | Overexpressing PKT | ~ 3.0 | [19] |

| Sedoheptulose 7-Phosphate | Salmonella Typhimurium (WT) | Low Mg2+, Glycerol | (Relative abundance data) | [20] |

Note: Absolute concentrations of sugar phosphates are challenging to measure and can vary significantly with cell type, growth conditions, and extraction methods. A significant increase in S7P concentration was observed upon deletion of transketolase, highlighting its central role in the pathway.[19]

Table 2: Enzyme Kinetic Parameters

| Enzyme | Substrate(s) | Km | Vmax | Organism | Reference |

| Sedoheptulose-1,7-bisphosphatase | Sedoheptulose 1,7-bisphosphate | - | - | Spinach | [21] |

| Sedoheptulose-1,7-bisphosphatase | Fructose 1,6-bisphosphate | - | (Lower than with SBP) | Spinach | [21] |

| Phosphoketolase (PKET) | Sedoheptulose 7-Phosphate | 68.1 mM | (0.42% of total activity) | E. coli | [19] |

Note: Comprehensive kinetic data (Km, Vmax) for transketolase and transaldolase with S7P as a specific substrate are sparsely reported in standardized formats. The provided data illustrates the relative activity and affinity of related enzymes.

Experimental Protocols

Accurate measurement of S7P levels and the activity of related enzymes is crucial for studying PPP flux.

Protocol: Quantification of Sedoheptulose 7-Phosphate via LC-MS/MS

This protocol outlines a general workflow for the quantification of intracellular S7P using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.[22][23][24]

-

Cell Culture and Metabolite Extraction:

-

Culture cells to the desired density under specific experimental conditions.

-

Rapidly quench metabolic activity by adding a cold solvent (e.g., -80°C methanol) to the cell culture. This step is critical to prevent metabolite degradation.

-

Harvest the cells by centrifugation at a low temperature.

-

Extract metabolites using a biphasic solvent system, typically a mixture of methanol, chloroform, and water, to separate polar metabolites (like S7P) from lipids and other cellular components.

-

Collect the polar (aqueous) phase containing S7P.

-

-

LC-MS/MS Analysis:

-

Chromatography: Separate the extracted metabolites using a liquid chromatography system. For highly polar sugar phosphates, an anion-exchange or hydrophilic interaction liquid chromatography (HILIC) column is typically used.[22] A gradient elution is performed to resolve S7P from its isomers.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode, as the phosphate group is readily deprotonated.[22]

-

Use a high-resolution mass spectrometer for accurate mass determination.

-

Perform tandem MS (MS/MS) for specific quantification. The precursor ion for S7P ([M-H]⁻, m/z 289.0330) is selected and fragmented to produce characteristic product ions, which are then detected.[22] This method, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides high specificity and reduces background noise.

-

-

Data Analysis:

-

Identify S7P based on its retention time and specific precursor-product ion transition.

-

Quantify the S7P peak area and compare it to a standard curve generated with a pure S7P standard of known concentrations.

-

Normalize the data to the cell number or total protein content to account for variations in sample size.

-

Caption: General experimental workflow for the quantification of Sedoheptulose 7-Phosphate by LC-MS/MS.

Protocol: Spectrophotometric Assay for Transketolase Activity

Transketolase activity is often measured using a coupled-enzyme assay that monitors the oxidation of NADH at 340 nm.[25][26][27] This protocol provides a representative method.

-

Principle: Transketolase produces glyceraldehyde-3-phosphate (G3P) from the reaction of ribose-5-phosphate and xylulose-5-phosphate. The G3P is then converted to dihydroxyacetone phosphate (DHAP) by triosephosphate isomerase (TPI). Finally, DHAP is reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase (G3PDH), a reaction that consumes NADH. The rate of NADH disappearance is proportional to the transketolase activity.[25]

-

Reagents:

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6)

-

Ribose-5-phosphate (substrate)

-

Xylulose-5-phosphate (substrate)

-

Thiamine pyrophosphate (TPP, cofactor)

-

MgCl₂

-

NADH

-

Coupling enzymes: Triosephosphate isomerase (TPI) and Glycerol-3-phosphate dehydrogenase (G3PDH)

-

Sample (e.g., cell lysate, purified enzyme)

-

-

Procedure:

-

Prepare a reaction mixture in a cuvette containing assay buffer, substrates (R5P and X5P), TPP, MgCl₂, NADH, and the coupling enzymes (TPI and G3PDH).

-

Incubate the mixture for a few minutes at a constant temperature (e.g., 37°C) to allow for temperature equilibration and to measure any background NADH oxidation.

-

Initiate the reaction by adding the sample containing transketolase.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

The rate of the reaction (ΔA₃₄₀/min) is used to calculate the enzyme activity.

-

-

Calculation:

-

Enzyme Activity (U/mL) = (ΔA₃₄₀/min * Reaction Volume) / (ε * Light Path * Sample Volume)

-

Where ε is the molar extinction coefficient of NADH at 340 nm (6.22 mM⁻¹cm⁻¹).

-

One unit (U) of transketolase activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

-

Conclusion

Sedoheptulose 7-phosphate is a linchpin in the non-oxidative pentose phosphate pathway. Its strategic position allows it to direct carbon flux between glycolysis and various anabolic pathways, including the synthesis of nucleotides, aromatic amino acids, and complex natural products. The enzymes that produce and consume S7P represent potential targets for therapeutic intervention in diseases characterized by altered metabolism, such as cancer and bacterial infections. Further quantitative studies on the dynamics of S7P and its associated enzymes will continue to illuminate its central role in maintaining cellular homeostasis and responding to metabolic demands.

References

- 1. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. microbenotes.com [microbenotes.com]

- 3. mdc-berlin.de [mdc-berlin.de]

- 4. Pentose Phosphate Pathway Reactions in Photosynthesizing Cells | MDPI [mdpi.com]

- 5. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sedoheptulose kinase regulates cellular carbohydrate metabolism by sedoheptulose 7-phosphate supply - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. brainly.com [brainly.com]

- 10. Transketolase - Wikipedia [en.wikipedia.org]

- 11. metabolicatlas.org [metabolicatlas.org]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. pnas.org [pnas.org]

- 15. d-Sedoheptulose-7-phosphate is a common precursor for the heptoses of septacidin and hygromycin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure and function of sedoheptulose-7-phosphate isomerase, a critical enzyme for lipopolysaccharide biosynthesis and a target for antibiotic adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Evolutionary Divergence of Sedoheptulose 7-phosphate Cyclases Leads to Several Distinct Cyclic Products - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The sedoheptulose 7-phosphate cyclases and their emerging roles in biology and ecology - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. The master virulence regulator PhoP dictates carbon metabolism by controlling cyclic AMP synthesis in Salmonella | PLOS Biology [journals.plos.org]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 24. researchgate.net [researchgate.net]

- 25. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]

- 26. scispace.com [scispace.com]

- 27. Protocol and application of basal erythrocyte transketolase activity to improve assessment of thiamine status - PubMed [pubmed.ncbi.nlm.nih.gov]

The Lynchpin of Carbon Metabolism: A Technical Guide to the Biosynthesis and Regulation of Sedoheptulose 7-Phosphate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sedoheptulose (B1238255) 7-phosphate (S7P) is a pivotal intermediate in central carbon metabolism, positioned at the crossroads of major biosynthetic and energy-generating pathways. This technical guide provides a comprehensive overview of the biosynthesis and regulation of S7P, with a focus on the enzymatic reactions, pathway interplay, and control mechanisms that govern its intracellular concentration. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the fundamental biochemistry of S7P and its potential as a therapeutic target. We present a consolidation of quantitative data, detailed experimental protocols for key enzymatic assays, and visual representations of the associated metabolic pathways and workflows to facilitate a deeper understanding of this critical metabolite.

Introduction

Sedoheptulose 7-phosphate, a seven-carbon ketose phosphate (B84403), is a key metabolite in the pentose (B10789219) phosphate pathway (PPP) and the Calvin cycle.[1][2] In the PPP, S7P is a central intermediate in the non-oxidative branch, which is responsible for the interconversion of sugar phosphates and the production of precursors for nucleotide biosynthesis and aromatic amino acids.[3][4] In photosynthetic organisms, S7P is an essential component of the Calvin cycle, contributing to the regeneration of ribulose-1,5-bisphosphate for CO2 fixation.[5] Given its central role, the biosynthesis and regulation of S7P are tightly controlled to meet the metabolic demands of the cell. Dysregulation of S7P metabolism has been implicated in various disease states, making the enzymes involved in its synthesis and degradation potential targets for therapeutic intervention.

Biosynthesis of Sedoheptulose 7-Phosphate

The primary routes for the biosynthesis of S7P are the non-oxidative branch of the pentose phosphate pathway and the Calvin cycle. An alternative pathway involving the direct phosphorylation of sedoheptulose also contributes to the cellular pool of S7P.

The Pentose Phosphate Pathway (Non-Oxidative Branch)

In the non-oxidative phase of the PPP, S7P is synthesized through the concerted actions of two key enzymes: transketolase and transaldolase. These enzymes catalyze the reversible transfer of two- and three-carbon units, respectively, between various sugar phosphates.[6]

-

Transketolase (EC 2.2.1.1): This thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme catalyzes the transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor. One of the primary reactions leading to S7P synthesis is the transfer of a two-carbon unit from xylulose 5-phosphate (Xu5P) to ribose 5-phosphate (R5P):

D-Xylulose 5-phosphate + D-Ribose 5-phosphate ⇌ D-Sedoheptulose 7-phosphate + D-Glyceraldehyde 3-phosphate

-

Transaldolase (EC 2.2.1.2): This enzyme catalyzes the transfer of a three-carbon dihydroxyacetone group from a ketose donor to an aldose acceptor.[7] Transaldolase acts on S7P, converting it to other sugar phosphates, but the reverse reaction can contribute to S7P synthesis:

D-Fructose 6-phosphate + D-Erythrose 4-phosphate ⇌ D-Sedoheptulose 7-phosphate + D-Glyceraldehyde 3-phosphate

The Calvin Cycle

In photosynthetic organisms, S7P is a key intermediate in the regenerative phase of the Calvin cycle. Its synthesis involves the following steps:

-

Aldolase (B8822740): Erythrose 4-phosphate (E4P) and dihydroxyacetone phosphate (DHAP) are condensed by aldolase to form sedoheptulose 1,7-bisphosphate (SBP).

-

Sedoheptulose-1,7-bisphosphatase (SBPase; EC 3.1.3.37): SBP is then dephosphorylated by SBPase to yield S7P and inorganic phosphate (Pi).[5] This is a key regulatory step in the Calvin cycle.

Sedoheptulose 1,7-bisphosphate + H₂O → D-Sedoheptulose 7-phosphate + Pi

Sedoheptulokinase Pathway

An alternative route for S7P synthesis involves the direct phosphorylation of sedoheptulose by sedoheptulokinase (EC 2.7.1.14).[8] This enzyme utilizes ATP to phosphorylate sedoheptulose at the C7 position.[9]

ATP + Sedoheptulose ⇌ ADP + Sedoheptulose 7-phosphate

Regulation of Sedoheptulose 7-Phosphate Biosynthesis

The intracellular concentration of S7P is tightly regulated to maintain metabolic homeostasis. This regulation occurs at multiple levels, including allosteric control of enzyme activity and transcriptional regulation of the genes encoding the biosynthetic enzymes.

Allosteric Regulation

The primary regulation of the PPP occurs in the oxidative branch, where glucose-6-phosphate dehydrogenase (G6PD) is allosterically inhibited by its product, NADPH.[10] This regulation indirectly affects the flux into the non-oxidative branch and thus S7P synthesis. High levels of NADPH inhibit the oxidative phase, reducing the production of pentose phosphates that are the substrates for S7P synthesis. Conversely, high demand for NADPH (indicated by a high NADP+/NADPH ratio) stimulates the oxidative PPP, increasing the flux towards S7P.[10]

The non-oxidative branch itself is primarily regulated by the availability of its substrates.[6] The reversible nature of the transketolase and transaldolase reactions allows the flux to be directed according to the cell's needs for pentose phosphates, erythrose 4-phosphate, or glycolytic intermediates.

In the Calvin cycle, sedoheptulose-1,7-bisphosphatase is a key regulatory enzyme. Its activity is light-regulated via the ferredoxin/thioredoxin system and is also influenced by the concentration of Mg2+ and pH within the chloroplast stroma.[5] The enzyme is subject to feedback inhibition by its products, S7P and inorganic phosphate.[5]

Transcriptional Regulation

The expression of genes encoding PPP enzymes can be regulated in response to cellular stress and metabolic demands. For instance, oxidative stress can induce the expression of PPP enzymes to increase NADPH production for antioxidant defense.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites involved in S7P biosynthesis.

Table 1: Kinetic Parameters of Key Enzymes in S7P Biosynthesis

| Enzyme | Organism/Tissue | Substrate | Apparent K_m (mM) |

| Transketolase | Rat Liver | Ribose 5-phosphate | 0.3[1] |

| Rat Liver | Xylulose 5-phosphate | 0.5[1] | |

| Transaldolase | Rat Liver | Erythrose 4-phosphate | 0.13[1] |

| Hepatoma | Erythrose 4-phosphate | 0.17[1] | |

| Rat Liver | Fructose 6-phosphate | 0.30 - 0.35[1] | |

| Sedoheptulose-1,7-bisphosphatase (GlpX) | Bacillus methanolicus | Sedoheptulose 1,7-bisphosphate | 0.014 ± 0.0005[11] |

| Sedoheptulokinase | Control Cells | Sedoheptulose | 0.06[12] |

Table 2: Intracellular Concentrations of Sedoheptulose 7-Phosphate

| Organism/Cell Type | Condition | S7P Concentration | Reference |

| E. coli (WT) | Steady-state | ~ 0.1 mM | [13] |

| E. coli (ΔtktAB Δzwf with PKT overexpression) | Steady-state | ~ 3 mM | [13] |

| Human Blood | Normal (Children 1-13 years) | 1.15 ± 0.66 µM | |

| Human Blood | Normal (Adult >18 years) | 0.89 ± 0.41 µM | |

| Transaldolase-deficient bloodspots | - | 5.19 and 5.43 µmol/L | [12] |

| Transaldolase-deficient fibroblasts | - | 7.43 and 26.46 µmol/mg protein | [12] |

| Transaldolase-deficient lymphoblasts | - | 16.03 µmol/mg protein | [12] |

Experimental Protocols

Detailed methodologies for the key enzymes involved in S7P metabolism are provided below.

Transketolase Activity Assay (Coupled Spectrophotometric Assay)

This assay measures transketolase activity by coupling the production of glyceraldehyde-3-phosphate (G3P) to the oxidation of NADH.[14]

-

Principle: Transketolase produces G3P from the reaction of xylulose-5-phosphate and ribose-5-phosphate. G3P is then converted by triosephosphate isomerase and glycerol-3-phosphate dehydrogenase, leading to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is monitored.

-

Reagents:

-

TKT Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂

-

Substrate Mixture: 50 mM D-Xylulose 5-phosphate and 50 mM D-Ribose 5-phosphate in TKT Assay Buffer

-

Cofactor Solution: 10 mM Thiamine Pyrophosphate (TPP) in TKT Assay Buffer

-

Coupling Enzyme/NADH Mixture: 10 U/mL Triosephosphate Isomerase, 10 U/mL Glycerol-3-Phosphate Dehydrogenase, and 5 mM NADH in TKT Assay Buffer (protect from light)

-

Enzyme Sample (e.g., cell lysate)

-

-

Procedure:

-

In a 96-well plate, add the following to each well:

-

50 µL TKT Assay Buffer

-

10 µL Cofactor Solution

-

20 µL Coupling Enzyme/NADH Mixture

-

10 µL Enzyme Sample

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of the Substrate Mixture.

-

Immediately measure the decrease in absorbance at 340 nm at 37°C for 15-20 minutes in a microplate reader.

-

-

Calculation: The rate of reaction is determined from the linear portion of the absorbance vs. time curve. One unit of transketolase activity is defined as the amount of enzyme that oxidizes 1 µmol of NADH per minute under the assay conditions.

Transaldolase Activity Assay (Coupled Spectrophotometric Assay)

This assay measures transaldolase activity by coupling the production of glyceraldehyde-3-phosphate to the oxidation of NADH.[7]

-

Principle: Transaldolase produces G3P from the reaction of fructose-6-phosphate (B1210287) and erythrose-4-phosphate. G3P is then converted by α-glycerophosphate dehydrogenase/triosephosphate isomerase (α-GDH/TPI), leading to the oxidation of NADH.

-

Reagents:

-

Assay Buffer: 250 mM Glycylglycine, pH 7.7 at 25°C

-

Substrate 1: 100 mM D-Erythrose 4-phosphate

-

Substrate 2: 200 mM D-Fructose 6-phosphate

-

Cofactor: 300 mM MgCl₂

-

NADH Solution: 4 mM β-NADH

-

Coupling Enzymes: 0.1 mg/ml α-GDH/TPI in cold Assay Buffer

-

Enzyme Sample (Transaldolase)

-

-

Procedure:

-

In a 3.00 ml cuvette, prepare a reaction mix with final concentrations of 67 mM glycylglycine, 2 mM D-erythrose 4-phosphate, 6.7 mM D-fructose 6-phosphate, 15 mM magnesium chloride, 0.13 mM β-NADH, and 0.01 mg of α-GDH/TPI.

-

Equilibrate to 25°C and monitor the absorbance at 340 nm until constant.

-

Initiate the reaction by adding 0.025 - 0.050 units of transaldolase.

-

Record the decrease in absorbance at 340 nm for approximately 5 minutes.

-

-

Calculation: The rate of reaction is calculated from the linear portion of the absorbance change. One unit of transaldolase produces 1.0 µmole of D-glyceraldehyde 3-phosphate per minute.[7]

Sedoheptulose-1,7-bisphosphatase Assay (LC-MS based)

This assay measures SBPase activity by quantifying the production of S7P from SBP using liquid chromatography-mass spectrometry (LC-MS).[15][16]

-

Principle: SBPase hydrolyzes SBP to S7P. The reaction is stopped, and the amount of S7P produced is measured by LC-MS. Since SBP is not commercially available, it is often generated in situ.

-

In situ SBP Generation:

-

A coupled enzyme reaction is used with transketolase to produce erythrose-4-phosphate, which is then used by aldolase with dihydroxyacetone phosphate to synthesize SBP.[16]

-

-

SBPase Assay Reagents:

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5)

-

In situ generated SBP solution

-

Enzyme Sample (SBPase)

-

-

Procedure:

-

Add the enzyme sample to the reaction buffer containing the in situ generated SBP.

-

Incubate at the optimal temperature for the enzyme (e.g., 37°C or 50°C).[11]

-

Stop the reaction at various time points by heat inactivation or addition of a quenching solution (e.g., cold methanol).

-

Analyze the samples by LC-MS to quantify the amount of S7P formed.

-

-

Data Analysis: The identity of S7P is confirmed by its mass-to-charge ratio and retention time compared to a standard. The amount of product formed over time is used to determine the enzyme activity.

Sedoheptulokinase Assay

This assay measures the ATP-dependent phosphorylation of sedoheptulose to S7P.

-

Principle: The reaction product, S7P, is identified and quantified.[9]

-

Reagents:

-

Assay Buffer: e.g., Tris-HCl buffer at an optimal pH (around 8.5).[12]

-

Substrates: Sedoheptulose and ATP

-

Cofactor: MgCl₂

-

Enzyme Sample (Sedoheptulokinase)

-

-

Procedure:

-

Incubate the enzyme with sedoheptulose, ATP, and MgCl₂ in the assay buffer.

-

Stop the reaction after a defined time.

-

The product, S7P, can be identified and quantified using techniques like LC-MS or through coupled enzymatic assays that measure the depletion of a substrate or the formation of a detectable product.

-

-

Note: The apparent K_m for sedoheptulose has been reported to be 0.06 mM.[12]

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows described in this guide.

Caption: Major biosynthetic pathways of Sedoheptulose 7-Phosphate.

Caption: Workflow for the coupled spectrophotometric assay of transketolase.

Caption: Allosteric regulation of the Pentose Phosphate Pathway.

Conclusion

Sedoheptulose 7-phosphate stands as a central hub in carbon metabolism, intricately connecting major anabolic and catabolic pathways. A thorough understanding of its biosynthesis and the complex regulatory networks that control its intracellular levels is crucial for a complete picture of cellular metabolism. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers investigating the fundamental roles of S7P and for those exploring the therapeutic potential of targeting the enzymes involved in its metabolism. Further research into the specific allosteric regulation of the non-oxidative PPP enzymes and the dynamic changes in S7P flux under various physiological and pathological conditions will undoubtedly uncover new avenues for scientific discovery and drug development.

References

- 1. Behavior of transaldolase (EC 2.2.1.2) and transketolase (EC 2.2.1.1) Activities in normal, neoplastic, differentiating, and regenerating liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sedoheptulose 7-phosphate - Wikipedia [en.wikipedia.org]

- 3. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sedoheptulose-bisphosphatase - Wikipedia [en.wikipedia.org]

- 6. med.libretexts.org [med.libretexts.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Sedoheptulokinase - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 11. Part:BBa K1465228 - parts.igem.org [parts.igem.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Sedoheptulose bisphosphatase activity assay [bio-protocol.org]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Function of Sedoheptulose 7-Phosphate in Cellular Metabolism

Authored for: Researchers, Scientists, and Drug Development Professionals

December 22, 2025

Abstract

Sedoheptulose (B1238255) 7-phosphate (S7P) is a crucial seven-carbon sugar phosphate (B84403) that serves as a central intermediate in cellular metabolism. Positioned at the crossroads of the pentose (B10789219) phosphate pathway (PPP) and glycolysis, S7P plays a fundamental role in carbon homeostasis, the synthesis of biosynthetic precursors, and the cellular response to oxidative stress.[1][2] Its metabolism is tightly regulated by a set of key enzymes, and dysregulation of its levels is implicated in various disease states, including cancer and inherited metabolic disorders. This technical guide provides an in-depth examination of the functions of S7P, presenting quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers and drug development professionals.

Core Metabolic Roles of Sedoheptulose 7-Phosphate

S7P is most prominently recognized for its essential role in the non-oxidative branch of the pentose phosphate pathway and the Calvin cycle in photosynthetic organisms.

The Pentose Phosphate Pathway (PPP)

The PPP is a metabolic pathway that runs parallel to glycolysis, with a primary anabolic role.[3] S7P is a key intermediate in the non-oxidative phase of the PPP, which is responsible for the interconversion of sugar phosphates.[4] The two principal reactions involving S7P in this pathway are:

-

Formation of S7P: The enzyme transketolase (EC 2.2.1.1), which requires thiamine (B1217682) diphosphate (B83284) (TPP) as a cofactor, catalyzes the transfer of a two-carbon ketol unit from xylulose 5-phosphate (X5P) to ribose 5-phosphate (R5P).[5] This reversible reaction yields S7P and glyceraldehyde 3-phosphate (G3P).[3][5]

-

Consumption of S7P: The enzyme transaldolase (EC 2.2.1.2) catalyzes the transfer of a three-carbon dihydroxyacetone moiety from S7P to G3P.[6] This reaction produces erythrose 4-phosphate (E4P), a precursor for aromatic amino acid synthesis, and the glycolytic intermediate fructose (B13574) 6-phosphate (F6P).[7]

Through these reactions, S7P facilitates the conversion of five-carbon sugars back into six- and three-carbon glycolytic intermediates, thus providing a critical link between these two major pathways.[5]

The Calvin Cycle

In photosynthetic organisms, S7P is an integral component of the Calvin-Benson-Bassham (CBB) cycle, the pathway responsible for carbon fixation.[8] In the regenerative phase of the cycle, S7P is formed from the condensation of erythrose 4-phosphate and dihydroxyacetone phosphate (DHAP). It is then dephosphorylated from sedoheptulose 1,7-bisphosphate (SBP) by the enzyme sedoheptulose-1,7-bisphosphatase (SBPase, EC 3.1.3.37).[8][9][10] SBPase is a key regulatory enzyme in the cycle, and its activity significantly impacts the overall rate of photosynthetic carbon fixation.[8] The resulting S7P is then used by transketolase to regenerate ribulose-5-phosphate, the acceptor molecule for CO2.

Link to Secondary Metabolism

S7P serves as a branch-point metabolite, linking primary metabolism to the biosynthesis of a diverse array of secondary metabolites. A family of enzymes known as sedoheptulose 7-phosphate cyclases (SH7PCs) utilize S7P to generate various cyclic compounds.[11] These products are precursors to important natural products, including antidiabetic drugs, crop protectants, and natural sunscreen compounds like mycosporine-like amino acids.[11]

Enzymatic Regulation of S7P Homeostasis

The intracellular concentration of S7P is governed by the activity of four key enzymes.

-

Transketolase (TKT): Catalyzes the reversible two-carbon transfer, both producing S7P from R5P and X5P and consuming it with E4P.[5]

-

Transaldolase (TALDO): Catalyzes the reversible three-carbon transfer, consuming S7P and G3P to produce F6P and E4P.[6][7]

-

Sedoheptulokinase (SHPK): Recently identified, this enzyme provides an alternative entry point into the PPP by phosphorylating free sedoheptulose to S7P.[2][12] This allows cells to utilize dietary sedoheptulose or salvage it from other pathways, thereby modulating carbon flux at the interface of glycolysis and the PPP.[2][13]

-

Sedoheptulose-1,7-bisphosphatase (SBPase): Primarily in photosynthetic organisms, this enzyme irreversibly dephosphorylates SBP to S7P, playing a crucial role in the Calvin cycle.[8][10]

Quantitative Metabolic Data

The concentration and flux of S7P and related metabolites are critical indicators of metabolic state.

Table 1: Intracellular Concentrations of Sedoheptulose 7-Phosphate

| Cell Type / Condition | Metabolite | Concentration / Level | Reference |

|---|---|---|---|

| E. coli (Wild-Type) | S7P | ~0.1 mM | [14] |

| E. coli (ΔtktAB Δzwf) | S7P | ~3.0 mM | [14] |

| Human Bloodspots (Control) | S7P | 0.49 - 3.33 µmol/L | [15] |

| Human Bloodspots (TALDO Deficient) | S7P | 5.19 - 5.43 µmol/L | [15] |

| Human Fibroblasts (Control) | S7P | 0.31 - 1.14 µmol/mg protein | [15] |

| Human Fibroblasts (TALDO Deficient) | S7P | 7.43 - 26.46 µmol/mg protein |[15] |

Table 2: Kinetic Parameters of S7P-Metabolizing Enzymes

| Enzyme | Organism/Source | Substrate | Apparent Km | Specificity Constant (kcat/Km) | Reference |

|---|---|---|---|---|---|

| Sedoheptulokinase (SHPK) | Control Cells | Sedoheptulose | 0.06 mM | Not Reported | [15] |

| Sedoheptulose-1,7-bisphosphatase | Spinach Chloroplast | Sedoheptulose 1,7-bisphosphate | Not Reported | 1.62 x 106 M-1s-1 |[16][17] |

Table 3: Pentose Phosphate Pathway Flux Data

| Organism / Cell Type | Flux Measured | Value (Relative to Glucose Uptake) | Significance | Reference |

|---|---|---|---|---|

| General Mammalian Cells | Glucose entering Oxidative PPP | 15 ± 2 % | Represents the typical portion of glucose diverted to produce NADPH and pentoses. | [18] |

| Hepatocytes (Rat) | Net flux through non-oxidative PPP | Small | Despite low net flux, the bidirectional (exchange) fluxes are large, indicating a dynamic equilibrium. |[19] |

Role in Disease and Drug Development

Alterations in S7P metabolism are increasingly recognized as hallmarks of disease, presenting opportunities for therapeutic intervention.

-

Cancer Metabolism: Many cancer cells exhibit an upregulated PPP to meet the high demand for NADPH (for antioxidant defense and reductive biosynthesis) and ribose 5-phosphate (for nucleotide synthesis).[20] This increased flux necessitates dynamic regulation of S7P levels. Targeting enzymes like transketolase or transaldolase could disrupt this metabolic adaptation, representing a potential anti-cancer strategy.

-

Oxidative Stress: The PPP is a primary defense against oxidative stress.[20] Under high oxidative load, flux is rerouted through the PPP to generate NADPH. Studies in hepatoma cells have shown that exposure to oxidative stress leads to the accumulation of S7P's precursor, sedoheptulose 1,7-bisphosphate, indicating an activation of the PPP.[21][22]

-

Inherited Metabolic Disorders:

-

Transaldolase Deficiency (TALDO-D): A rare autosomal recessive disorder characterized by an accumulation of sedoheptulose 7-phosphate and other polyols.[15]

-

Sedoheptulokinase Deficiency (SHPK-D): A rare disorder caused by mutations in the SHPK (also known as CARKL) gene.[13][23] It is characterized by a significant elevation of sedoheptulose and erythritol (B158007) in the urine.[23] Fibroblasts from patients show a drastically reduced ability to phosphorylate sedoheptulose to S7P.[13]

-

Experimental Protocols

Protocol: Quantifying PPP Flux using 13C-Metabolic Flux Analysis (MFA)

13C-MFA is a powerful technique to quantify the in vivo rates (fluxes) of metabolic reactions, providing a dynamic view of cellular metabolism.[20][24]

Objective: To determine the relative flux of carbon through the oxidative and non-oxidative branches of the PPP.

Methodology:

-

Isotopic Labeling:

-

Culture cells in a defined medium.

-

Replace the medium with one containing a 13C-labeled glucose tracer (e.g., [1,2-13C2]glucose or [U-13C6]glucose).

-

Incubate cells for a duration sufficient to achieve isotopic steady state, where the labeling patterns of intracellular metabolites become constant.

-

-

Metabolism Quenching:

-

Rapidly halt all enzymatic activity to preserve the in vivo metabolic state.

-

A common method is to aspirate the medium and immediately add a cold (-80°C) quenching solution, such as 80% methanol.

-

-

Metabolite Extraction:

-

Scrape the cells in the cold quenching solution.

-

Perform a polar metabolite extraction using a solvent system (e.g., methanol/chloroform/water).

-

Separate the polar phase containing sugar phosphates and other central metabolites.

-

Dry the polar extract, for example, under a vacuum.

-

-

Sample Analysis (LC-MS/MS):

-

Reconstitute the dried metabolite extract in a suitable solvent.

-

Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

The LC separates the metabolites, and the MS detects the mass-to-charge ratio of the metabolites and their fragments. This allows for the determination of mass isotopomer distributions (MIDs)—the relative abundance of a metabolite with different numbers of 13C atoms.[25]

-

-

Data Analysis and Flux Calculation:

-

Correct the raw MID data for the natural abundance of 13C.

-

Input the corrected MIDs into a computational metabolic model.

-

Use specialized software (e.g., INCA, Metran) to solve a system of algebraic equations that relate the measured MIDs to the unknown intracellular fluxes. The software performs an iterative fitting process to find the flux distribution that best explains the experimental labeling data.

-

Protocol: Enzymatic Determination of S7P

This protocol is based on the principle that transaldolase can use S7P and G3P to produce F6P and E4P. The subsequent conversion of F6P can be coupled to the oxidation or reduction of a nicotinamide (B372718) nucleotide (NADH or NADPH), which can be measured spectrophotometrically.

Objective: To quantify the concentration of S7P in a biological sample.

Materials:

-

Biological extract (e.g., deproteinized cell lysate)

-

Reaction Buffer (e.g., Triethanolamine buffer, pH 7.6)

-

Glyceraldehyde 3-phosphate (G3P)

-

Transaldolase (TALDO)

-

Phosphoglucose Isomerase (PGI)

-

Glucose-6-phosphate Dehydrogenase (G6PDH)

-

NADP+

-

Spectrophotometer capable of measuring absorbance at 340 nm

Methodology:

-

Sample Preparation: Prepare a protein-free supernatant from the tissue or cell sample, for instance, by perchloric acid extraction followed by neutralization with potassium carbonate.

-

Reaction Setup: In a quartz cuvette, combine the reaction buffer, NADP+, and the sample extract.

-

Blank Measurement: Measure the initial absorbance at 340 nm (A1).

-

Initiation of Coupling Reactions: Add the auxiliary enzymes PGI and G6PDH, along with the substrate G3P. Any endogenous F6P or G6P in the sample will be consumed, leading to a stable baseline absorbance.

-

Initiation of S7P Reaction: Start the specific reaction by adding a defined amount of transaldolase to the cuvette. The following cascade occurs:

-

S7P + G3P --TALDO--> F6P + E4P

-

F6P <--PGI--> G6P

-

G6P + NADP+ --G6PDH--> 6-Phosphogluconate + NADPH + H+

-

-

Final Measurement: Monitor the increase in absorbance at 340 nm until the reaction is complete and the absorbance is stable (A2). The increase in absorbance (ΔA = A2 - A1) is due to the formation of NADPH.

-

Calculation: The concentration of S7P in the sample is directly proportional to the change in absorbance. It can be calculated using the Beer-Lambert law and the known molar extinction coefficient of NADPH at 340 nm (6.22 L·mmol-1·cm-1).

Conclusion

Sedoheptulose 7-phosphate is far more than a simple metabolic intermediate; it is a critical regulatory hub that integrates carbon flux between the core pathways of glycolysis and the pentose phosphate pathway. Its roles extend from central carbon metabolism in all domains of life to specialized functions in photosynthesis and the biosynthesis of valuable natural products. The growing understanding of S7P's involvement in cancer metabolism and rare genetic diseases highlights the enzymes that regulate its concentration as promising targets for future therapeutic strategies. The continued application of advanced analytical techniques like metabolic flux analysis will further elucidate the dynamic role of this pivotal metabolite in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Sedoheptulose kinase regulates cellular carbohydrate metabolism by sedoheptulose 7-phosphate supply - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. Sedoheptulose 7-phosphate - Wikipedia [en.wikipedia.org]

- 5. Transketolase - Wikipedia [en.wikipedia.org]

- 6. Transaldolase - Wikipedia [en.wikipedia.org]

- 7. Transaldolase - Creative Enzymes [creative-enzymes.com]

- 8. Sedoheptulose-bisphosphatase - Wikipedia [en.wikipedia.org]

- 9. Structure of the Calvin-Benson-Bassham sedoheptulose-1,7-bisphosphatase from the model microalga Chlamydomonas reinhardtii | eLife [elifesciences.org]

- 10. Structure of the Calvin-Benson-Bassham sedoheptulose-1,7-bisphosphatase from the model microalga Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Sedoheptulose 7-phosphate Cyclases and Their Emerging Roles in Biology and Ecology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sedoheptulokinase - Wikipedia [en.wikipedia.org]

- 13. First two unrelated cases of isolated sedoheptulokinase deficiency: A benign disorder? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pH and kinetic studies of chloroplast sedoheptulose-1,7-bisphosphatase from spinach (Spinacia oleracea) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. portlandpress.com [portlandpress.com]

- 20. benchchem.com [benchchem.com]

- 21. Sedoheptulose-1,7-bisphospate Accumulation and Metabolic Anomalies in Hepatoma Cells Exposed to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Sedoheptulose-1,7-bisphospate Accumulation and Metabolic Anomalies in Hepatoma Cells Exposed to Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Sedoheptulokinase deficiency due to a 57-kb deletion in cystinosis patients causes urinary accumulation of sedoheptulose: elucidation of the CARKL gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 25. benchchem.com [benchchem.com]

Sedoheptulose 7-phosphate as a key intermediate in carbon metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sedoheptulose (B1238255) 7-phosphate (S7P) is a crucial seven-carbon sugar phosphate (B84403) that occupies a central position in carbon metabolism. As a key intermediate in the pentose (B10789219) phosphate pathway (PPP) and the Calvin cycle, S7P serves as a critical nexus linking anabolic and catabolic processes.[1] Its strategic location allows it to contribute to the biosynthesis of essential molecules such as nucleic acids and aromatic amino acids, as well as to the regeneration of primary carbon acceptors in photosynthesis.[2][3] Furthermore, emerging research has highlighted the role of S7P and its metabolizing enzymes in various physiological and pathological states, making it an area of growing interest for therapeutic intervention. This technical guide provides a comprehensive overview of the core biochemistry of S7P, detailed experimental protocols for its study, and quantitative data to support further research and development.

The Central Role of Sedoheptulose 7-Phosphate in Metabolic Pathways

Sedoheptulose 7-phosphate is primarily synthesized and consumed within two major metabolic pathways: the non-oxidative phase of the Pentose Phosphate Pathway and the regenerative phase of the Calvin Cycle.

The Pentose Phosphate Pathway (Non-Oxidative Phase)

In the cytoplasm of most organisms, the non-oxidative PPP is a reversible network of reactions that interconverts five-carbon sugars with intermediates of glycolysis. S7P is a key player in this pathway, participating in reactions catalyzed by two crucial enzymes: transketolase and transaldolase.[4]

-

Formation of S7P: Transketolase, a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, catalyzes the transfer of a two-carbon ketol unit from xylulose 5-phosphate (Xu5P) to ribose 5-phosphate (R5P), yielding S7P and glyceraldehyde 3-phosphate (GAP).

-

Consumption of S7P: Transaldolase then facilitates the transfer of a three-carbon dihydroxyacetone group from S7P to GAP, producing erythrose 4-phosphate (E4P) and the glycolytic intermediate fructose (B13574) 6-phosphate (F6P).[5]

This sequence of reactions allows for the flexible interconversion of sugar phosphates to meet the cell's metabolic demands for nucleotide synthesis (via R5P) or glycolysis/gluconeogenesis (via F6P and GAP).

The Calvin Cycle

In photosynthetic organisms, S7P is a vital component of the Calvin cycle, which occurs in the chloroplast stroma and is responsible for the fixation of atmospheric CO2. The regeneration phase of the Calvin cycle ensures a continuous supply of the CO2 acceptor molecule, ribulose 1,5-bisphosphate (RuBP).[2]

-

Formation of Sedoheptulose 1,7-bisphosphate: Aldolase condenses dihydroxyacetone phosphate (DHAP) and erythrose 4-phosphate (E4P) to form sedoheptulose 1,7-bisphosphate (SBP).

-

Formation of S7P: Sedoheptulose-1,7-bisphosphatase (SBPase), a key regulatory enzyme, catalyzes the irreversible dephosphorylation of SBP to S7P.[6]

-

Conversion to Pentose Phosphates: Transketolase then utilizes S7P and GAP to produce R5P and Xu5P, which are subsequently converted to RuBP, thus completing the cycle.

The regulation of SBPase activity is critical for controlling the flux of carbon through the Calvin cycle and, consequently, the overall rate of photosynthesis.[7]

Quantitative Data on Sedoheptulose 7-Phosphate and Associated Enzymes

The following tables summarize key quantitative data related to S7P and the enzymes that metabolize it. This information is essential for metabolic modeling, flux analysis, and understanding the biochemical kinetics of these pathways.

Table 1: Intracellular Concentrations of Sedoheptulose 7-Phosphate

| Organism/Tissue/Condition | Concentration | Reference |

| Escherichia coli (Wild Type) | ~ 0.1 mM | [8] |

| Escherichia coli (ΔtktAB Δzwf, overexpressing PKT) | ~ 3 mM | [8] |

| Transaldolase-deficient human fibroblasts | 7.43 and 26.46 µmol/mg protein | [9] |

| Transaldolase-deficient human lymphoblasts | 16.03 µmol/mg protein | [9] |

| Transaldolase-deficient human blood spots | 5.19 and 5.43 µmol/L | [9] |

Table 2: Kinetic Parameters of Key Enzymes Involved in S7P Metabolism

| Enzyme | Organism | Substrate | Km | Vmax | kcat | kcat/Km (M-1s-1) | Reference |

| Transketolase | Escherichia coli | Sedoheptulose 7-phosphate | 4 mM | - | - | - | [8] |

| Transaldolase | Rat Liver | Erythrose 4-phosphate | 0.13 mM | - | - | - | [5] |

| Transaldolase | Hepatoma | Erythrose 4-phosphate | 0.17 mM | - | - | - | [5] |

| Sedoheptulose-bisphosphatase | Spinach Chloroplast | Sedoheptulose 1,7-bisphosphate | - | 3x that of Fructose 1,6-bisphosphate | - | 1.62 x 106 | [10][11] |

| Sedoheptulose-bisphosphatase | Bacillus methanolicus | Sedoheptulose 1,7-bisphosphate | 14 ± 0.5 µM | - | - | - | [12] |

| Sedoheptulokinase | - | Sedoheptulose | - | - | - | - | [13] |

Note: Data for Vmax and kcat are often dependent on specific assay conditions and enzyme preparations, and comprehensive comparative data is not always available. "-" indicates data not found in the cited sources.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows related to the study of sedoheptulose 7-phosphate.

Caption: The non-oxidative Pentose Phosphate Pathway highlighting the central role of S7P.

Caption: The role of S7P in the regenerative phase of the Calvin Cycle.

Caption: A typical experimental workflow for the quantification of S7P.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of sedoheptulose 7-phosphate.

Protocol 1: Extraction of S7P from Biological Samples for LC-MS/MS Analysis

Objective: To extract polar metabolites, including S7P, from cultured cells or tissues for subsequent quantification.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

80% Methanol (B129727), pre-cooled to -80°C

-

Centrifuge capable of 14,000 x g and 4°C

-

Nitrogen gas evaporator

-

0.1% Formic acid in water

Procedure:

-

Sample Collection: For cultured cells, aspirate the culture medium and wash the cells twice with ice-cold PBS. For tissues, flash-freeze the sample in liquid nitrogen immediately after collection and grind to a fine powder under liquid nitrogen.

-

Metabolite Extraction: Add 1 mL of pre-cooled 80% methanol per 10^6 cells or per 10 mg of tissue powder. Vortex vigorously for 1 minute to ensure thorough mixing and quenching of metabolic activity.

-

Incubation: Incubate the samples at -20°C for at least 30 minutes to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites into a new microcentrifuge tube.

-

Drying: Completely dry the supernatant under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried metabolite extract in 100 µL of 0.1% formic acid in water. Vortex briefly and centrifuge at 14,000 x g for 10 minutes at 4°C to remove any remaining insoluble material.

-

Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[2]

Protocol 2: Purification of Recombinant His-tagged Sedoheptulose-1,7-bisphosphatase (SBPase)

Objective: To purify active recombinant SBPase from E. coli for enzymatic assays and structural studies.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with a His-tagged SBPase expression vector

-

Luria-Bertani (LB) medium with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

-

Wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

-

Elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

-

Ni-NTA affinity chromatography column

-

Sonciator

-

Centrifuge

Procedure:

-

Expression: Inoculate a 1 L culture of LB medium with the SBPase-expressing E. coli strain and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 4-6 hours at 30°C.

-

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Cell Lysis: Resuspend the cell pellet in 20 mL of ice-cold lysis buffer. Lyse the cells by sonication on ice (e.g., 6 cycles of 30 seconds on, 30 seconds off).

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography:

-

Equilibrate the Ni-NTA column with 5 column volumes of lysis buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with 10 column volumes of wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged SBPase with 5 column volumes of elution buffer. Collect fractions.

-

-

Purity Analysis: Analyze the eluted fractions by SDS-PAGE to assess the purity of the recombinant SBPase.

-

Buffer Exchange: Pool the pure fractions and perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT) using dialysis or a desalting column.

-

Storage: Store the purified enzyme at -80°C.[14]

Conclusion

Sedoheptulose 7-phosphate stands as a cornerstone of central carbon metabolism, with its intricate involvement in fundamental biosynthetic and energy-generating pathways. A thorough understanding of its regulation and the enzymes that govern its flux is paramount for advancements in metabolic engineering, agricultural biotechnology, and the development of novel therapeutics targeting metabolic disorders. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to explore the multifaceted roles of this key metabolic intermediate. Future investigations into the dynamic regulation of S7P pools and the allosteric control of its associated enzymes will undoubtedly unveil new layers of metabolic complexity and open up new avenues for scientific discovery.

References

- 1. Evolutionary Divergence of Sedoheptulose 7-phosphate Cyclases Leads to Several Distinct Cyclic Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sedoheptulose-1,7-bisphospate Accumulation and Metabolic Anomalies in Hepatoma Cells Exposed to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Behavior of transaldolase (EC 2.2.1.2) and transketolase (EC 2.2.1.1) Activities in normal, neoplastic, differentiating, and regenerating liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sedoheptulose-bisphosphatase - Wikipedia [en.wikipedia.org]

- 6. Regulation of sedoheptulose-1,7-bisphosphatase by sedoheptulose-7-phosphate and glycerate, and of fructose-1,6-bisphosphatase by glycerate in spinach chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. portlandpress.com [portlandpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Part:BBa K1465228 - parts.igem.org [parts.igem.org]

- 12. Sedoheptulokinase - Wikipedia [en.wikipedia.org]

- 13. Purification of active chloroplast sedoheptulose-1,7-bisphosphatase expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure of the Calvin-Benson-Bassham sedoheptulose-1,7-bisphosphatase from the model microalga Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Keystone of the Pentose Phosphate Pathway: A Technical Guide to the Formation of Sedoheptulose 7-Phosphate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic formation of sedoheptulose (B1238255) 7-phosphate (S7P) from pentose (B10789219) phosphates, a critical juncture in the non-oxidative branch of the pentose phosphate (B84403) pathway (PPP). This pathway is central to cellular metabolism, providing essential precursors for nucleotide biosynthesis and maintaining redox homeostasis. A thorough understanding of the enzymes governing S7P synthesis, their kinetics, and regulation is paramount for research in metabolic diseases, cancer, and the development of novel therapeutics.

Core Enzymatic Reactions

The synthesis of sedoheptulose 7-phosphate from pentose phosphates is primarily catalyzed by two key enzymes: transketolase and transaldolase . These enzymes work in concert to interconvert sugars of varying carbon lengths, bridging the PPP with glycolysis.

Transketolase (TK) , a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, catalyzes the transfer of a two-carbon ketol unit. In the context of S7P formation, it utilizes xylulose 5-phosphate (Xu5P) as the ketol donor and ribose 5-phosphate (R5P) as the aldol (B89426) acceptor.

Reaction: Ribose 5-phosphate (C5) + Xylulose 5-phosphate (C5) ⇌ Sedoheptulose 7-phosphate (C7) + Glyceraldehyde 3-phosphate (C3)

Transaldolase (TA) , in contrast, catalyzes the transfer of a three-carbon dihydroxyacetone moiety. It utilizes sedoheptulose 7-phosphate as the donor and glyceraldehyde 3-phosphate (G3P) as the acceptor, leading to the formation of fructose (B13574) 6-phosphate (F6P) and erythrose 4-phosphate (E4P). While not directly forming S7P from pentose phosphates in a single step, it is intrinsically linked to its metabolism and the overall flux of the non-oxidative PPP.

Reaction: Sedoheptulose 7-phosphate (C7) + Glyceraldehyde 3-phosphate (C3) ⇌ Erythrose 4-phosphate (C4) + Fructose 6-phosphate (C6)

The interplay between these two enzymes allows for the flexible interconversion of pentose phosphates into glycolytic intermediates and precursors for nucleotide synthesis.

Quantitative Enzyme Kinetics

The efficiency and substrate affinity of transketolase and transaldolase are critical determinants of metabolic flux through the non-oxidative PPP. The following tables summarize key kinetic parameters for these enzymes from various sources.

Table 1: Kinetic Parameters of Transketolase

| Organism/Tissue | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | Reference |

| Rat (mutant) | Xylulose 5-phosphate | - | - | <1% of wild-type | [1] |

| Rat (mutant) | Ribose 5-phosphate | - | - | <1% of wild-type | [1] |

Table 2: Kinetic Parameters of Transaldolase

| Organism/Tissue | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | Reference |

| E. coli | Fructose 6-phosphate | - | - | - | [2] |

| E. coli | Erythrose 4-phosphate | - | - | - | [2] |

Note: As with transketolase, a comprehensive and directly comparable set of kcat values for transaldolase across different species for the S7P-utilizing reaction is limited in the available literature.

Experimental Protocols

Accurate measurement of transketolase and transaldolase activity is fundamental to studying the PPP. The following are detailed spectrophotometric assay protocols.

Transketolase Activity Assay

This assay measures the rate of NADH oxidation in a coupled enzymatic reaction. The glyceraldehyde 3-phosphate (G3P) produced by transketolase is converted to glycerol (B35011) 3-phosphate, with the concomitant oxidation of NADH to NAD+.

Materials:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.6

-

Substrates: 50 mM Ribose 5-phosphate, 50 mM Xylulose 5-phosphate

-

Cofactors: 2.5 mM Thiamine pyrophosphate (TPP), 5 mM MgCl2

-

Coupling Enzymes: Triosephosphate isomerase (TPI), Glycerol-3-phosphate dehydrogenase (G3PDH)

-

NADH Solution: 10 mM NADH

-

Enzyme Sample: Purified or crude transketolase preparation

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, TPP, MgCl2, NADH, and the coupling enzymes in a cuvette.

-

Add the transketolase sample to the reaction mixture and incubate for 2-3 minutes at 37°C to allow for temperature equilibration.

-

Initiate the reaction by adding the substrates (Ribose 5-phosphate and Xylulose 5-phosphate).

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

-

The rate of reaction is proportional to the rate of decrease in absorbance.

Transaldolase Activity Assay

Similar to the transketolase assay, this method relies on a coupled enzymatic system to monitor NADH oxidation. The glyceraldehyde 3-phosphate produced is measured.

Materials:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.8

-

Substrates: 10 mM Sedoheptulose 7-phosphate, 10 mM Glyceraldehyde 3-phosphate

-

Coupling Enzymes: Triosephosphate isomerase (TPI), Glycerol-3-phosphate dehydrogenase (G3PDH)

-

NADH Solution: 10 mM NADH

-

Enzyme Sample: Purified or crude transaldolase preparation

Procedure:

-

Prepare a reaction mixture in a cuvette containing Assay Buffer, NADH, and the coupling enzymes.

-

Add the transaldolase sample and incubate at 37°C for 2-3 minutes.

-

Initiate the reaction by adding the substrates (Sedoheptulose 7-phosphate and Glyceraldehyde 3-phosphate).

-

Monitor the decrease in absorbance at 340 nm for 5-10 minutes.

-

Calculate the enzyme activity based on the rate of NADH oxidation.

Signaling Pathways and Regulation

The flux through the non-oxidative PPP and the formation of S7P are tightly regulated to meet the cell's metabolic needs. This regulation occurs at the level of enzyme activity through allosteric mechanisms and post-translational modifications.

Allosteric Regulation

-

Transaldolase:

-

Inhibition by Arabinose 5-phosphate (A5P): A5P, a structural analog of fructose 6-phosphate, acts as a competitive inhibitor of transaldolase.[3] It forms a covalent Schiff base with the active site lysine (B10760008), similar to the substrate, but the subsequent reaction steps are hindered.[3]

-